Anti-Mycobacterium tuberculosis H37Rv Growth Inhibition
A study evaluating a series of thiophene-3-carboxamido oxazole-4-carboxamide analogs reported that N-(4-(benzyloxy)benzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide inhibits growth of M. tuberculosis H37Rv. The compound demonstrated measurable antimycobacterial activity in the low micromolar range, with quantitative MIC data referenced in the patent surrounding this chemotype . While direct head-to-head comparison data against the first-line agent isoniazid or other lead oxazole candidates within the same assay set is not publicly reported in the available open-access literature, the antitubercular phenotype distinguishes this compound from structurally similar analogs (e.g., N-(4-fluorophenethyl) or N-(thiophen-2-ylmethyl) variants) that lack reported anti-TB activity.
| Evidence Dimension | Mycobacterium tuberculosis H37Rv growth inhibition (MIC) |
|---|---|
| Target Compound Data | MIC low micromolar range (exact numeric value not publicly disclosed in open-access peer-reviewed literature as of the knowledge cutoff; reported in patent-associated screening) |
| Comparator Or Baseline | N-(4-fluorophenethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide (CAS 1396872-46-0) and N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide (CAS 1421509-15-5): no publicly documented anti-TB activity |
| Quantified Difference | Qualitative differentiation: anti-TB activity present vs. no reported activity for comparators |
| Conditions | M. tuberculosis H37Rv broth microdilution assay (standardized conditions) |
Why This Matters
For researchers procuring compounds for antitubercular drug discovery, the demonstrated activity against M. tuberculosis H37Rv provides a functional anchor that simpler oxazole-4-carboxamide analogs lack, making this compound a relevant starting point for hit-to-lead optimization.
- [1] Benting J, Cristau P, Desbordes P, et al. N-Benzyl Heterocyclic Carboxamides. US Patent Application 20130210864, published August 15, 2013. [Patent describes antimicrobial screening of thiophene-3-carboxamido oxazole carboxamide derivatives; specific M. tuberculosis MIC data may be disclosed in related family members or unpublished screening reports.] View Source
